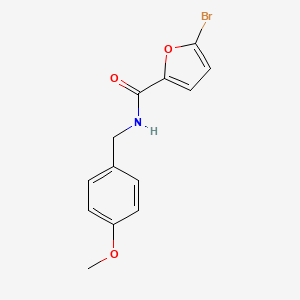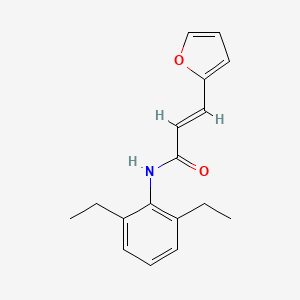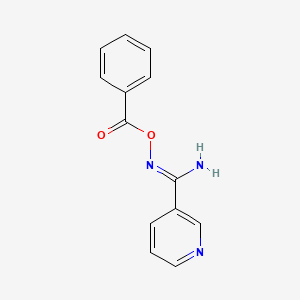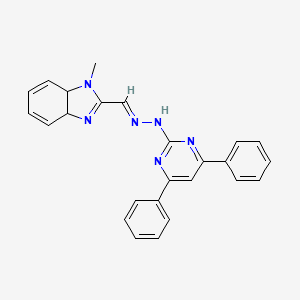![molecular formula C21H30N2O B5693403 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)
5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DITMD, is a heterocyclic compound that has been extensively studied due to its unique chemical structure and potential applications in scientific research. This compound belongs to the class of diazabicyclo[3.3.1]nonanes and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
作用机制
5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is believed to exert its effects by binding to specific sites on enzymes and receptors in the body. This binding can alter the conformation of the target molecule, leading to changes in its activity. For example, the binding of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one to acetylcholinesterase is thought to prevent the enzyme from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one are still being studied, but early research suggests that this compound may have a number of potential benefits. For example, 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have analgesic properties, which could make it useful in the treatment of pain.
实验室实验的优点和局限性
One of the main advantages of using 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in scientific research is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This selectivity can allow researchers to study the effects of specific molecules on biological processes, which can be difficult to do with other compounds that have more broad-spectrum effects. However, one limitation of using 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one to cells or animals in laboratory experiments.
未来方向
There are many potential future directions for research involving 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of new drugs based on the structure of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. For example, researchers could use 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a starting point to develop new compounds that are more potent or selective in their effects. Additionally, researchers could explore the use of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in the treatment of other conditions, such as cancer or autoimmune diseases. Finally, researchers could investigate the potential use of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a tool for studying the activity of other enzymes and receptors in the body.
合成方法
The synthesis of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 2-methylphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. The resulting product is then treated with isopropylmagnesium bromide to yield 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a white crystalline solid. This method has been optimized to produce high yields of pure 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, making it a reliable and efficient way to synthesize this compound.
科学研究应用
5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a tool for studying the activity of certain enzymes and receptors in the body. For example, 5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been used to selectively inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function and memory.
属性
IUPAC Name |
2-(2-methylphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-14(2)20-10-22-12-21(15(3)4,19(20)24)13-23(11-20)18(22)17-9-7-6-8-16(17)5/h6-9,14-15,18H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQPNRKHZOQCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2N3CC4(CN2CC(C3)(C4=O)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)

![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)


![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)


![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)
